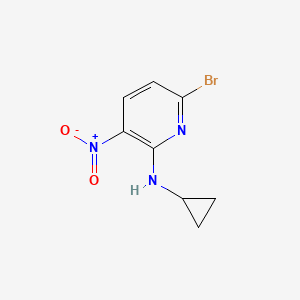

6-溴-2-环丙氨基-3-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds such as 2-Amino-6-bromopyridine involves multiple steps including diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation. The total yield reported for this process was 34.6%, and the structure was confirmed by IR and ^1H NMR spectroscopy . Similarly, the synthesis of 2-Amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine involved substitution, nitration, ammoniation, and oxidation with an overall yield of 60.6% . These methods could potentially be adapted for the synthesis of 6-Bromo-2-cyclopropylamino-3-nitropyridine by incorporating a cyclopropylamine moiety at the appropriate step in the synthesis.

Molecular Structure Analysis

Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine provide detailed information on the molecular structure, electronic, and vibrational characteristics of bromo-nitropyridine compounds. The molecular equilibrium geometry was optimized, and vibrational frequencies were obtained by DFT/B3LYP calculations. The study also included HOMO-LUMO energies, electronegativity, chemical potential, and other electronic properties, which are essential for understanding the reactivity and stability of the molecule .

Chemical Reactions Analysis

The papers do not provide specific reactions for 6-Bromo-2-cyclopropylamino-3-nitropyridine, but they do discuss the reactivity of similar compounds. For instance, 2-Bromo-6-isocyanopyridine was identified as a versatile reagent in multicomponent chemistry due to its nucleophilicity and good leaving group capacity . This suggests that the bromo and nitro groups in 6-Bromo-2-cyclopropylamino-3-nitropyridine could also participate in various chemical reactions, potentially serving as intermediates in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives can be inferred from the studies on similar compounds. For example, the title compound in the study of 2-Amino-3-bromo-5-nitropyridine exhibited a low softness value and a high electrophilicity index, indicating biological activity. The stability and charge delocalization were studied using Natural Bond Orbital (NBO) analysis, and the compound's potential as a Non-Linear Optical (NLO) material was assessed by calculating its hyperpolarizability and dipole moment . These properties are crucial for the application of such compounds in pharmaceuticals and materials science.

科学研究应用

溶剂对反应性的影响

研究表明溶剂极性对硝基吡啶的卤代和烷氧基衍生物对氨的反应性有影响,极性越高,取代过程越快。这一原理应用于合成氨基吡啶衍生物,为进一步的化学转化奠定了基础 (Hertog & Jouwersma, 1953).

氮杂菲咯嗪衍生物的形成

Takahashi 和 Yoneda (1958) 对杂环化合物合成的研究,包括从硝基吡啶前体合成的氮杂菲咯嗪衍生物,突出了这些化合物在构建复杂杂环结构中的多功能性,这在药物化学中具有重要意义 (Takahashi & Yoneda, 1958).

生物标记配体的设计

Charbonnière、Weibel 和 Ziessel (2002) 描述了合成带有 6-溴-2,2'-联吡啶侧链的配体,用于潜在的生物材料标记。这些化合物用作进一步功能化的支架,展示了硝基吡啶衍生物在设计生物研究配体中的应用 (Charbonnière, Weibel, & Ziessel, 2002).

硝基吡啶-硫酮的合成

Chunikhin、Rodinovskaya 和 Shestopalov (2003) 关于从硝基-3-苯基氨基丙烯酮合成 6-取代的 3-氰基-5-硝基吡啶-2(1H)-硫酮的工作说明了硝基吡啶在合成一系列硫酮衍生物(在化学研究中很有价值)中的合成用途 (Chunikhin, Rodinovskaya, & Shestopalov, 2003).

分子对接研究

Arulaabaranam 等人 (2021) 对类似化合物 5-溴-3-硝基吡啶-2-碳腈进行了计算分析,以评估其分子结构、能量和潜在的生物相互作用。他们的研究包括分子对接以探索与蛋白质的相互作用,展示了硝基吡啶衍生物在计算药物发现中的应用 (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

安全和危害

属性

IUPAC Name |

6-bromo-N-cyclopropyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O2/c9-7-4-3-6(12(13)14)8(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOABXZZICCZTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=N2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-cyclopropylamino-3-nitropyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)

![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)